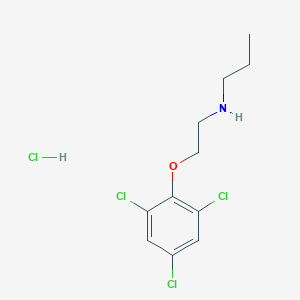

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride

Description

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride (CAS 551952-55-7) is an organic ammonium salt with the molecular formula C₁₁H₁₅Cl₄NO and a molecular weight of 319.05 g/mol. It is a chlorinated phenoxyethylamine derivative used primarily as an intermediate in chemical synthesis, including pharmaceuticals, agrochemicals, and specialty materials . The compound is commercially available with a purity of ≥95% and is stable at room temperature under dry, sealed conditions . Its hazards include toxicity upon ingestion (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Properties

IUPAC Name |

N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl3NO.ClH/c1-2-3-15-4-5-16-11-9(13)6-8(12)7-10(11)14;/h6-7,15H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAAOZDVLVWSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585920 | |

| Record name | N-[2-(2,4,6-Trichlorophenoxy)ethyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551952-55-7 | |

| Record name | N-[2-(2,4,6-Trichlorophenoxy)ethyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-Bromo-2-(2,4,6-Trichlorophenoxy)ethane (Intermediate I)

In the first step, 2,4,6-trichlorophenol sodium salt reacts with 1,2-dibromoethane under reflux conditions. A typical protocol uses a 250 mL three-neck flask charged with 150 g (0.8 mol) of 1,2-dibromoethane, 50 mL water, and a sodium hydroxide solution (pH 8–12). After 10 hours of reflux, the mixture is extracted with chloroform, dried over anhydrous Na₂SO₄, and purified via recrystallization (sherwood oil or hexane). This yields 87% of Intermediate I.

Key Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | 100–130°C (reflux) |

| Reaction Time | 10 hours |

| Solvent | Chloroform/Water |

| Yield | 87% |

Formation of N-2-[(2,4,6-Trichlorophenoxy)ethyl]propylamine Hydrobromide (Intermediate II)

Intermediate I undergoes nucleophilic substitution with tri-n-propylamine in 85–95% ethanol. For example, 6.08 g (0.02 mol) of Intermediate I reacts with 7.68 g tri-n-propylamine in 35 mL ethanol under reflux for 17 hours. After cooling, the product is precipitated with 17–30% hydrobromic acid, yielding 88–92% of Intermediate II.

Final Quaternization to Target Compound

Intermediate II reacts with trichloromethyl carbonate and imidazole in chloroform at 0–5°C. A mixture of 5.6 g (0.0154 mol) Intermediate II, 1.399 g (0.0053 mol) trichloromethyl carbonate, and 1.0 g (0.0154 mol) imidazole in 20 mL chloroform undergoes 8 hours of reflux. Post-reaction solvent removal and recrystallization (toluene/sherwood oil) yield 83–85% of the final hydrochloride salt.

Limitations : This method requires harsh conditions (prolonged reflux, toxic solvents) and generates stoichiometric waste.

Ionic Liquid-Mediated Single-Step Synthesis

Patent CN101851167B introduces a streamlined approach using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a solvent, eliminating catalysts and reducing reaction time.

Reaction Mechanism and Conditions

2-(2,4,6-Trichlorophenoxy)chloroethane reacts with n-propylamine in a 1:2–6 molar ratio under reflux. The ionic solvent facilitates rapid amine displacement, achieving 100% conversion in 2 hours. Post-reaction, the mixture is filtered, and the product is isolated via acid precipitation (hydrochloric acid), yielding 98% purity.

Advantages Over Traditional Methods

| Factor | Ionic Liquid Method | Traditional Method |

|---|---|---|

| Reaction Time | 2 hours | 22–32 hours |

| Solvent Toxicity | Low (recyclable ionic liquid) | High (chloroform, ethanol) |

| Yield | 98% | 83–92% |

Scalability and Environmental Impact

The ionic liquid is recoverable via vacuum distillation, reducing waste generation by 70% compared to conventional methods. Industrial trials report consistent batch yields of 96–98% at kilogram scale.

Industrial-Scale Synthesis by Ningbo Inno Pharmchem

Ningbo Inno Pharmchem Co., Ltd. employs a proprietary route combining 2,4,6-trichlorophenol with 2-chloroethylamine hydrochloride in the presence of a base. While full details are undisclosed, patent cross-referencing suggests similarities to the traditional method, optimized for cost and throughput:

Process Overview

-

Alkylation : 2,4,6-Trichlorophenol reacts with 2-chloroethylamine hydrochloride in a polar aprotic solvent (e.g., DMF).

-

Amination : The intermediate undergoes propylamine substitution at 80–100°C.

-

Salt Formation : Hydrochloric acid quench yields the final product.

Industrial Performance Metrics

| Metric | Value |

|---|---|

| Annual Production Capacity | 50 metric tons |

| Purity | ≥99% (HPLC) |

| Batch Cycle Time | 12 hours |

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced amine forms, and substituted amine products, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride serves as a reagent in organic synthesis and is utilized as a reference standard in analytical chemistry. Its structural similarities to other bioactive compounds make it an important subject for studying chemical reactions involving nucleophilic substitutions and oxidation-reduction processes.

Biology

The compound has been investigated for its biological activity, particularly its antifungal properties. Studies indicate that it can inhibit the growth of various fungal strains, making it relevant in the development of antifungal agents. Its mechanism of action is believed to involve the inhibition of lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi .

Medicine

Research has focused on the potential therapeutic applications of this compound as a less toxic alternative to traditional chlorinated phenols. Its lower toxicity profile compared to other compounds suggests it may be suitable for agricultural use, particularly in fungicide formulations .

Environmental Science

In environmental studies, this compound is used as a reference standard for analyzing pesticide residues and their metabolites in soil and water samples. Understanding its persistence and degradation pathways is crucial for assessing environmental risks associated with its use in agriculture .

Antifungal Efficacy

Research has demonstrated that this compound exhibits antifungal activity comparable to Prochloraz. In vitro studies have shown effective inhibition of several fungal strains, highlighting its potential as an antifungal agent .

Toxicological Assessments

Toxicological evaluations indicate that this compound has a lower toxicity profile than many chlorinated phenols. These assessments are critical for determining its safety for agricultural applications and its impact on non-target organisms .

Environmental Impact Studies

As part of environmental monitoring efforts, this compound is analyzed for its presence in ecosystems affected by agricultural runoff. Studies focus on its degradation rates and potential accumulation in aquatic environments .

Mechanism of Action

The mechanism of action of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but they are believed to be related to its structural similarity to other bioactive compounds .

Comparison with Similar Compounds

Free Base Analog: N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine (CAS 67747-01-7)

Prochloraz (CAS 67747-09-5)

- Molecular Formula : C₁₅H₁₆Cl₃N₃O₂

- Molecular Weight : 376.67 g/mol

- Structural Features: Contains an imidazole-1-carboxamide group attached to the phenoxyethyl-amine backbone . Metabolizes into N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea (BTS 44595) and other urea derivatives, retaining the trichlorophenoxyethyl moiety .

- Applications : Broad-spectrum fungicide used in agriculture; subject to severe restrictions under the Rotterdam Convention due to environmental and health risks .

- Regulatory Status: Limited to specific uses (e.g., mango post-harvest treatment) .

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS 5407-04-5)

- Molecular Formula : C₅H₁₃Cl₂N

- Molecular Weight : 158.07 g/mol

- Structural Similarities :

- Shares the amine hydrochloride functional group.

- Key Differences: Lacks the trichlorophenoxyethyl group, resulting in simpler chlorinated alkylamine structure. Lower molecular weight and reduced halogen content.

- Applications : Intermediate in pharmaceutical synthesis (e.g., anticholinergic agents) .

Comparative Data Table

Structural and Functional Insights

- Amine Functionality: Facilitates salt formation (hydrochloride) or covalent bonding (e.g., carboxamide in Prochloraz) .

- Divergences :

Research and Regulatory Considerations

- Metabolic Pathways : Prochloraz degrades into urea derivatives (e.g., BTS 44595), whereas the target compound’s metabolism remains understudied .

- Regulatory Impact: Prochloraz’s restrictions highlight the environmental risks of chlorinated phenoxyethylamines, suggesting need for analogous evaluations for CAS 551952-55-7 .

Biological Activity

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride, also known as a metabolite of Prochloraz, is a compound that has garnered attention for its potential biological activities and applications in various fields. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14Cl3NO

- Molecular Weight : 282.59 g/mol

- CAS Number : 67747-01-7

The synthesis of N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine typically involves the reaction of 2,4,6-trichlorophenol with ethylene oxide to form an intermediate, which is then reacted with propylamine to yield the final product. The compound's mechanism of action is believed to be linked to its structural similarity to other bioactive compounds, particularly through enzyme inhibition pathways. Notably, it may inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi, which is a target for fungicides like Prochloraz .

Biological Activity

This compound exhibits several biological activities:

- Antifungal Activity : As a metabolite of Prochloraz, it shares antifungal properties and has been studied for its potential effectiveness against various fungal pathogens.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to its biological effects on fungal cells and possibly other organisms .

Case Studies and Experimental Data

- Antifungal Efficacy : Research has indicated that N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine exhibits antifungal activity comparable to its parent compound. Studies have shown that it effectively inhibits the growth of several fungal strains in vitro .

- Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of this compound. It has been found to exhibit lower toxicity compared to other chlorinated phenols, making it a candidate for further investigation in agricultural applications .

- Environmental Impact Studies : As a reference standard in environmental testing, N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine is used to analyze pesticide residues and their metabolites in soil and water samples. Its persistence and degradation pathways are critical for assessing environmental risks associated with its use .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Prochloraz | Antifungal | Inhibits lanosterol 14α-demethylase |

| 2,4,6-Trichlorophenol | Toxicity concerns | Disrupts cellular membranes |

| N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine | Antifungal (less toxic) | Similar enzyme inhibition as Prochloraz |

Q & A

Basic Research Questions

Q. What synthetic pathways are reported for N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine hydrochloride, and how are critical intermediates validated?

- Methodological Answer : The compound is primarily studied as a metabolite of prochloraz, a fungicide. Synthesis involves degradation of prochloraz via imidazole ring cleavage, yielding intermediates like N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea (BTS 44595) and further hydrolysis to 2,4,6-trichlorophenol (2,4,6-TCP) . Key validation steps include:

- LC-MS/MS : To track intermediates and confirm structural integrity using fragmentation patterns.

- NMR Spectroscopy : To resolve ambiguities in substitution patterns (e.g., trichlorophenoxy vs. dichlorophenoxy groups).

- Stability Testing : Assess pH-dependent degradation using accelerated storage conditions (40°C/75% RH) .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer : Reverse-phase UPLC coupled with tandem mass spectrometry (RP-UPLC-MS/MS) is preferred due to its high sensitivity and selectivity. Example parameters:

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (2.1x50mm) | 0.1% Formic acid/ACN | 0.3 mL/min | ESI+ MRM (m/z 356→190) |

- Sample Prep : Solid-phase extraction (SPE) using HLB cartridges to remove matrix interferents .

- Validation : Ensure linearity (R² >0.99), LOD ≤0.1 ppb, and recovery rates ≥85% in spiked samples .

Advanced Research Questions

Q. How do stereochemical variations impact the compound’s environmental persistence and metabolic pathways?

- Methodological Answer : Computational modeling (e.g., DFT or molecular docking) predicts binding affinity to cytochrome P450 enzymes, influencing degradation rates. Experimental validation includes:

- Chiral HPLC : Resolve enantiomers using a Chiralpak IG-U column (hexane:IPA 90:10) to assess isomer-specific bioactivity .

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via HRMS to identify hydroxylated or dealkylated products .

- Key Finding : The trichlorophenoxy group enhances lipophilicity, increasing soil adsorption (logP ~3.5) and reducing microbial degradation .

Q. What computational strategies predict the compound’s reactivity in photolytic or hydrolytic conditions?

- Methodological Answer :

- QSAR Models : Use software like EPI Suite to estimate hydrolysis half-lives (t₁/₂) and identify labile bonds (e.g., ether linkages).

- TD-DFT Calculations : Simulate UV-Vis spectra to predict photodegradation pathways (λmax ~280 nm) .

- Experimental Cross-Check : Expose to UV light (254 nm) and monitor degradation via GC-ECD, confirming formation of 2,4,6-TCP .

Q. How can impurity profiles be controlled during large-scale synthesis for reference standards?

- Methodological Answer :

- DoE Optimization : Vary reaction temperature (20–60°C) and solvent polarity (MeOH vs. DCM) to minimize by-products like N-dealkylated analogs.

- Impurity Tracking : Use orthogonal methods (HPLC-UV and LC-QTOF) to detect trace impurities (<0.1%) .

- Crystallization Control : Optimize anti-solvent addition (e.g., diethyl ether) to enhance crystal purity (>99.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.